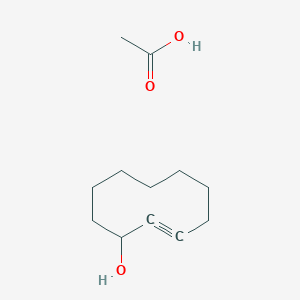
Acetic acid;cyclodec-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;cyclodec-2-yn-1-ol is a compound that combines the properties of acetic acid and cyclodec-2-yn-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Cyclodec-2-yn-1-ol is a cyclic alkyne with a hydroxyl group, adding unique reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;cyclodec-2-yn-1-ol can involve several synthetic routes. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method involves the use of silicon-based catalysts to facilitate the alkylation process, which is then followed by a cycloaddition reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;cyclodec-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of cyclodec-2-yn-1-one or cyclodec-2-yn-1-carboxylic acid.
Reduction: Formation of cyclodec-2-en-1-ol or cyclodecanol.
Substitution: Formation of substituted cyclodec-2-yn-1-ol derivatives.
Scientific Research Applications
Acetic acid;cyclodec-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;cyclodec-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclodec-2-yn-1-one: Similar structure but lacks the acetic acid moiety.
Cyclodec-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Cyclodecanol: Similar structure but fully saturated.
Uniqueness
Acetic acid;cyclodec-2-yn-1-ol is unique due to the presence of both acetic acid and cyclodec-2-yn-1-ol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Properties
CAS No. |
106864-24-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;cyclodec-2-yn-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c11-10-8-6-4-2-1-3-5-7-9-10;1-2(3)4/h10-11H,1-6,8H2;1H3,(H,3,4) |
InChI Key |
CNBNCVNPGKAJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCCC#CC(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















